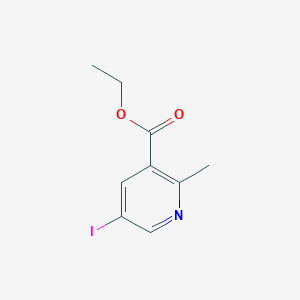

Ethyl 5-iodo-2-methylnicotinate

Description

Contextual Significance of Halogenated Nicotinate (B505614) Esters in Organic Synthesis

Halogenated nicotinate esters are a class of compounds of significant interest in the field of organic synthesis. The term "halogenated" indicates the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the pyridine (B92270) ring structure of the nicotinate ester. This halogen atom is not merely a passive substituent; it serves as a highly reactive site, or "handle," for constructing more complex molecules.

The utility of these compounds stems from their ability to participate in a wide array of metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings allow chemists to form new carbon-carbon and carbon-heteroatom bonds at the position of the halogen. The iodine atom in compounds like Ethyl 5-iodo-2-methylnicotinate is particularly effective as a leaving group in these transformations, often providing higher reactivity compared to other halogens like chlorine or bromine. This reactivity makes iodo-substituted compounds highly sought after as building blocks for synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The synthesis of 2-halogenated nicotinate esters, for instance, is a key process for creating valuable chemical intermediates. google.comgoogle.com

Structural Characteristics and Chemical Importance of Pyridine Carboxylic Acid Derivatives

Pyridine carboxylic acids are organic compounds that feature a pyridine ring substituted with at least one carboxyl group. wikipedia.org They exist as three primary isomers: picolinic acid, nicotinic acid, and isonicotinic acid, which differ by the position of the carboxyl group on the pyridine ring. wikipedia.org this compound is a derivative of nicotinic acid (3-pyridinecarboxylic acid).

The chemical importance of pyridine carboxylic acid derivatives is vast and well-established, particularly in medicinal chemistry. nih.gov These compounds serve as versatile scaffolds for drug development due to several key features: nih.govresearchgate.net

Biological Activity : They exhibit a broad spectrum of biological activities and are core components of drugs used to treat conditions ranging from infections and inflammation to cancer and metabolic disorders. nih.gov

Structural Versatility : The pyridine ring can be easily modified at various positions, allowing chemists to fine-tune the compound's properties to enhance its efficacy, selectivity, and pharmacokinetic profile. nih.gov

Coordination Properties : The nitrogen atom in the pyridine ring and the oxygen atoms in the carboxyl group can coordinate with metal ions, a property that is crucial for inhibiting certain enzymes. nih.govresearchgate.net

Substituted pyridine derivatives have secured a significant position in the fields of medicinal chemistry and agrochemicals, and their ability to form co-crystals can enhance their physicochemical properties for pharmaceutical applications. mdpi.com

Overview of Research Areas Pertaining to this compound and Related Analogues

Research involving this compound and its analogues primarily focuses on their application as intermediates in the synthesis of complex target molecules. The specific combination of a reactive iodine atom and other substituents on the pyridine ring makes this compound a strategic starting material.

Key research areas include:

Medicinal Chemistry : Analogues of this compound are used to synthesize novel molecules with potential therapeutic applications. The pyridine core is a common feature in many biologically active compounds, and the iodo-substituent provides a convenient point for elaboration and diversification of molecular structure to explore structure-activity relationships. For example, the related compound Ethyl 2-methylnicotinate is used in preparing various amino esters. fishersci.commedchemexpress.comchemicalbook.com

Agrochemicals : The development of new pesticides and herbicides often involves pyridine-based structures. Halogenated intermediates are crucial for building the complex molecular architectures required for high efficacy and selectivity in these applications.

Materials Science : Pyridine derivatives are used in the synthesis of functional materials, such as ligands for metal complexes, organic light-emitting diodes (OLEDs), and polymers with specific electronic or photophysical properties. The ability to functionalize the pyridine ring via cross-coupling reactions is essential for creating these advanced materials.

The synthesis of nicotinate esters themselves is also an area of active research, with efforts focused on developing more efficient, environmentally friendly, and scalable production methods. google.comgoogleapis.comgoogle.com

Structure

3D Structure

Properties

Molecular Formula |

C9H10INO2 |

|---|---|

Molecular Weight |

291.09 g/mol |

IUPAC Name |

ethyl 5-iodo-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H10INO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 |

InChI Key |

CWBARMFJXVRPLG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)I)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5 Iodo 2 Methylnicotinate and Analogues

Strategic Approaches to Pyridine (B92270) Ring Formation

The formation of the 2-methylnicotinate scaffold is a critical step in the synthesis of the target molecule. Various methods have been developed, primarily focusing on the construction of the pyridine ring.

Cyclization Reactions Involving β-Aminocrotonic Acid Esters

A prevalent method for the synthesis of the ethyl 2-methylnicotinate core involves the cyclization of β-aminocrotonic acid esters. google.com This approach is a variation of the well-established Hantzsch pyridine synthesis. In a typical procedure, ethyl β-aminocrotonate is reacted with a suitable three-carbon component to form the dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic pyridine ring.

A specific example involves the reaction of ethyl β-aminocrotonate with 1,1,3,3-tetraethoxypropane (B54473) in the presence of an acid catalyst like p-toluenesulfonic acid or hydrochloric acid. google.com The reaction is typically carried out in an alcohol solvent, such as ethanol (B145695), at elevated temperatures. The subsequent workup, involving neutralization and extraction, affords ethyl 2-methylnicotinate. google.com The yield of this reaction is reported to be around 73.4% with a purity of 98.12%. google.com

Condensation and Heteroannulation Routes for Nicotinate (B505614) Scaffolds

Condensation and heteroannulation reactions provide alternative pathways to the nicotinate scaffold. These methods often involve the reaction of a 1,5-dicarbonyl compound or its equivalent with an ammonia (B1221849) source to construct the pyridine ring. While not as commonly cited for the specific synthesis of ethyl 2-methylnicotinate, these general strategies for pyridine synthesis are well-documented in organic chemistry.

For instance, the Guareschi-Thorpe condensation can be employed to synthesize substituted 2-pyridones, which can then be converted to the corresponding nicotinates. This involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound. Subsequent chemical transformations would be necessary to introduce the methyl group at the 2-position and convert the pyridone to the desired ethyl nicotinate.

Regioselective Introduction of the Iodine Substituent

Once the ethyl 2-methylnicotinate precursor is obtained, the next crucial step is the regioselective introduction of the iodine atom at the 5-position of the pyridine ring. The electronic properties of the pyridine ring, influenced by the ester and methyl groups, direct the position of iodination.

Direct Iodination of Nicotinic Acid Precursors

Direct iodination of the ethyl 2-methylnicotinate ring is a feasible approach. However, the pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609). Therefore, activating conditions or more reactive iodinating agents are often required. A radical-based direct C-H iodination protocol has been developed for pyridines, which can lead to C3 and C5 iodination. rsc.orgnih.gov

For related benzoic acid derivatives, methods involving the reaction with iodine in the presence of sodium nitrite (B80452) and fuming sulfuric acid, or with potassium iodide and thallium(III) trifluoroacetate (B77799) have been reported. google.com These methods could potentially be adapted for nicotinic acid precursors.

Halogen Exchange Reactions and Their Selectivity

Halogen exchange reactions, particularly the Finkelstein reaction, offer a reliable method for introducing iodine. manac-inc.co.jpwikipedia.org This SN2 reaction involves treating a chloro- or bromo-substituted precursor with an iodide salt, typically sodium iodide in acetone. wikipedia.org The success of this reaction relies on the lower solubility of the resulting sodium chloride or bromide in acetone, which drives the equilibrium towards the iodo-substituted product. wikipedia.org

For the synthesis of Ethyl 5-iodo-2-methylnicotinate, this would involve the initial synthesis of Ethyl 5-chloro- or 5-bromo-2-methylnicotinate, followed by the halogen exchange. The aromatic Finkelstein reaction, often catalyzed by copper(I) iodide or nickel complexes, can be used for aryl halides that are typically unreactive under classical Finkelstein conditions. wikipedia.orgfrontiersin.org

Comparison of Iodination Agents and Reaction Conditions

Various iodinating agents and reaction conditions are available for the direct iodination of aromatic compounds. The choice of reagent can significantly impact the regioselectivity and yield of the reaction.

| Iodinating Agent/System | Substrate Type | Conditions | Notes |

| Iodine Monochloride (ICl) | Aromatic compounds | Often requires a catalyst or harsh conditions for deactivated rings. google.comresearchgate.net | Reactivity can be low with electron-deficient rings like benzoic acids. google.com |

| N-Iodosuccinimide (NIS) | Electron-rich aromatics | Can be used with a catalytic amount of an acid like trifluoroacetic acid for enhanced reactivity. psu.edu | Allows for iodination under milder conditions and shorter reaction times compared to NIS alone. psu.edu |

| Iodine/Oxidizing Agent | Aromatic compounds | Reversible iodination can be driven forward by oxidizing the HI byproduct with agents like nitric acid or HIO3. unacademy.com | A classic method for iodination. |

| Pyridine-Iodine Monochloride Complex | Aromatic compounds | Effective for the iodination of a wide range of aromatic compounds. researchgate.net |

For the specific case of ethyl 2-methylnicotinate, the presence of the electron-withdrawing ester group deactivates the ring towards electrophilic substitution, while the methyl group is weakly activating. This electronic balance must be considered when selecting the iodination method to achieve the desired 5-iodo regiochemistry. Direct iodination with a potent electrophilic iodine source, such as that generated from NIS and a strong acid, or a halogen exchange reaction on a pre-functionalized precursor are the most promising strategies.

Esterification of the Carboxyl Group

The final step in the synthesis of this compound is the esterification of the carboxylic acid group of 5-iodo-2-methylnicotinic acid. This transformation can be achieved through several methods, with acid-catalyzed esterification being a common approach.

Acid-Catalyzed Esterification with Ethanol

The direct esterification of a nicotinic acid derivative with ethanol in the presence of a strong acid catalyst, a process known as Fischer esterification, is a widely used method. researchgate.net Concentrated sulfuric acid is a frequently employed catalyst for this reaction. researchgate.netscholarsresearchlibrary.com The reaction involves refluxing the nicotinic acid substrate with an excess of ethanol, which serves as both the reactant and the solvent. guidechem.com The excess ethanol helps to shift the reaction equilibrium towards the formation of the ethyl ester product. guidechem.com

In a typical procedure for a related compound, 5-bromo-2-methylnicotinic acid is heated with a significant excess of anhydrous ethanol and a catalytic amount of concentrated sulfuric acid. guidechem.com The water produced during the reaction is removed to drive the reaction forward, which can be achieved by distilling off the ethanol-water azeotrope. guidechem.com After the reaction is complete, the mixture is cooled and neutralized with a base, such as a saturated sodium carbonate solution, to a pH of approximately 7. guidechem.comresearchgate.net The crude ester is then extracted with an organic solvent like chloroform, and the product is purified by vacuum distillation. guidechem.com A similar procedure can be applied for the synthesis of methyl nicotinate, where methanol (B129727) is used instead of ethanol. researchgate.netresearchgate.net

A study on the synthesis of ethyl 5-bromo-2-methylnicotinate reported an average yield of 82.6% using this method with a phase transfer catalyst. guidechem.com

Table 1: Reaction Conditions for Acid-Catalyzed Esterification of a Halogenated Nicotinic Acid Analogue

| Parameter | Value | Reference |

|---|---|---|

| Substrate | 5-Bromo-2-Methyl-Nicotinic Acid | guidechem.com |

| Reagent | Anhydrous Ethanol (in excess) | guidechem.com |

| Catalyst | Concentrated Sulfuric Acid | guidechem.com |

| Additive | Phase Transfer Catalyst (BTEAC) | guidechem.com |

| Temperature | 105°C (distillation) | guidechem.com |

| Work-up | Neutralization with Na2CO3, extraction | guidechem.com |

| Purification | Vacuum Distillation | guidechem.com |

| Average Yield | 82.6% | guidechem.com |

Alternative Esterification Techniques for Nicotinate Esters

While acid-catalyzed esterification is common, other methods can be employed for the synthesis of nicotinate esters, which may offer advantages in terms of reaction conditions or substrate compatibility.

One major alternative involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. google.commdpi.com Reacting the nicotinic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), yields the corresponding nicotinoyl chloride hydrochloride. mdpi.com This intermediate can then be reacted with an alcohol, in the presence of a base like triethylamine (B128534), to form the desired ester. mdpi.com This method is particularly useful for preparing more reactive esters, such as N-hydroxysuccinimidyl and pentafluorophenyl esters. mdpi.com

Solid acid catalysts present a greener alternative to mineral acids like sulfuric acid. google.comresearchgate.net Catalysts such as HND230, a solid acid catalyst, have been used for the synthesis of ethyl nicotinate in toluene. google.com The reaction is carried out by heating the nicotinic acid, ethanol, and catalyst, followed by reflux to remove water azeotropically. google.com The solid catalyst can be easily recovered by filtration, simplifying the work-up process. google.com Other solid catalysts like molybdenum on silica (B1680970) (MoO₃/SiO₂) have also been investigated for the synthesis of methyl nicotinate. researchgate.net

Enzyme-catalyzed esterification is another alternative, offering high selectivity under mild reaction conditions. google.comnih.gov Lipases, such as Novozym® 435 from Candida antarctica, can effectively catalyze the amidation of methyl nicotinate derivatives, and similar principles apply to esterification. nih.gov This biocatalytic approach often occurs in organic solvents and avoids the need for harsh acidic or basic conditions. google.comnih.gov

Table 2: Comparison of Esterification Techniques for Nicotinic Acid Derivatives

| Method | Reagents/Catalyst | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, excess alcohol | Inexpensive, well-established | Harsh conditions, difficult work-up | researchgate.netscholarsresearchlibrary.com |

| Acyl Chloride | SOCl₂, base | High reactivity, good for sensitive alcohols | Requires extra step, corrosive reagent | mdpi.com |

| Solid Acid Catalyst | HND230, MoO₃/SiO₂ | Catalyst is recyclable, reduced waste | May require higher temperatures or longer times | google.comresearchgate.net |

| Enzymatic | Lipase (e.g., Novozym® 435) | Mild conditions, high selectivity | Higher catalyst cost, slower reaction rates | google.comnih.gov |

Synthesis of Structural Analogues and Precursors

The synthesis of structural analogues of this compound, such as the corresponding bromo and chloro derivatives, as well as methyl ester precursors, follows similar synthetic pathways.

Preparation of Brominated and Chlorinated Nicotinate Esters

The synthesis of ethyl 5-bromo-2-methylnicotinate has been described via the acid-catalyzed esterification of 5-bromo-2-methylnicotinic acid with ethanol and sulfuric acid. guidechem.com The molecular formula for this compound is C₉H₁₀BrNO₂ and it has a molecular weight of 244.09 g/mol . cookechem.com It is used as a pharmaceutical intermediate. cookechem.com

The synthesis of chlorinated nicotinate esters, such as ethyl 2-chloronicotinate, can also be achieved through standard esterification procedures. cookechem.com The synthesis of more complex chlorinated analogues, like methyl 6-chloro-5-ethyl-2-iodonicotinate, involves the halogenation of a pre-formed nicotinate ester. For instance, the iodination of methyl 6-chloro-5-ethylnicotinate can be performed using iodine and an oxidizing agent.

The general strategy for preparing these halogenated analogues often involves either starting with the appropriately halogenated nicotinic acid precursor and performing the esterification, or introducing the halogen onto the pyridine ring after the ester has been formed.

Synthesis of Methyl Nicotinate Derivatives

Methyl nicotinate derivatives are important compounds, both as final products and as intermediates. researchgate.net Their synthesis is readily accomplished by methods analogous to those used for their ethyl ester counterparts.

A common laboratory-scale synthesis involves the esterification of the corresponding nicotinic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid, typically under reflux conditions. researchgate.netscholarsresearchlibrary.com An alternative method involves reacting the nicotinic acid with thionyl chloride in methanol. chemicalbook.com For example, 5-methylnicotinic acid can be converted to methyl 5-methylnicotinate by dropwise addition of thionyl chloride to a suspension of the acid in methanol at 20-25°C, followed by refluxing for several hours. chemicalbook.com This method resulted in a high yield of 98.2%. chemicalbook.com

Another approach for synthesizing methyl 2-methylnicotinate involves a cyclocondensation reaction. One patented method describes the reaction of a compound derived from 1,1,3,3-tetramethoxypropane (B13500) with β-aminocrotonic acid methyl ester in methanol to yield the desired product with a purity of over 98%. google.com

Table 3: Synthesis of Methyl 5-methylnicotinate

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 5-methylnicotinic acid | chemicalbook.com |

| Reagents | Methanol, Thionyl chloride | chemicalbook.com |

| Reaction Temperature | 20-25°C (addition), then reflux | chemicalbook.com |

| Reaction Time | 4 hours (reflux) | chemicalbook.com |

| Work-up | Evaporation, neutralization, extraction | chemicalbook.com |

| Yield | 98.2% | chemicalbook.com |

Optimization and Scale-Up Considerations in Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. researchgate.net Process intensification is a key strategy, aiming to reduce the size of chemical plants while achieving production targets. researchgate.net

For esterification reactions, the use of solid acid catalysts can be advantageous for scale-up, as they simplify product purification and catalyst recovery, thereby reducing waste and operational costs. google.com The development of continuous flow processes offers significant benefits over traditional batch reactions. researchgate.netacs.org Continuous flow systems, such as trickle bed reactors, can improve safety, mixing, and heat transfer, especially for reactions involving hazardous reagents or exothermic processes. researchgate.net This technology has been successfully applied to the hydrogenation of ethyl nicotinate, achieving high throughput and demonstrating its potential for related syntheses. researchgate.netacs.org

When scaling up, optimizing reaction parameters is crucial. This includes the molar ratio of reactants, catalyst loading, reaction temperature, and time. mdpi.comcetjournal.it For instance, in esterification, while an excess of alcohol can drive the reaction forward, a very large excess might complicate downstream purification and solvent recovery. cetjournal.it The purity of reactants, such as the water content in the alcohol, can significantly impact reaction conversion and yield. cetjournal.it The development of kinetic models can aid in understanding the reaction mechanism and optimizing conditions for maximum yield. researchgate.net

Finally, the choice of purification method is a critical scale-up consideration. While laboratory preparations may rely on column chromatography, industrial-scale production often favors more economical and scalable techniques like vacuum distillation or crystallization. guidechem.comresearchgate.net

Yield Enhancement Strategies

Optimizing the yield of this compound hinges on the efficiency of both the initial esterification (or ring formation) and the subsequent iodination step.

In the context of the Sandmeyer reaction for the iodination step, several factors can be manipulated to enhance the yield. The stability of the intermediate diazonium salt is crucial; these reactions are typically carried out at low temperatures (0-5 °C) to prevent premature decomposition. The choice of the copper catalyst in copper-catalyzed Sandmeyer reactions can also be significant. For instance, the use of copper(I) trifluoromethanesulfonate (B1224126) benzene complex has been shown to improve yields in similar iodination reactions compared to other copper salts like copper(I) cyanide or copper(I) chloride. nih.gov The slow and controlled addition of the sodium nitrite solution to the acidic solution of the amine is also a standard practice to maintain a low concentration of nitrous acid and avoid side reactions.

The following table outlines potential strategies for yield enhancement in the key reaction steps:

| Reaction Step | Strategy | Rationale | Reference |

| Esterification | Use of excess ethanol | Shifts equilibrium towards product formation. | google.com |

| Esterification | Azeotropic removal of water | Drives the reaction to completion by removing a byproduct. | google.compatsnap.com |

| Esterification | Optimization of acid catalyst | Can improve reaction rate and simplify purification. | google.compatsnap.com |

| Iodination (Sandmeyer) | Low reaction temperature (0-5 °C) | Enhances the stability of the intermediate diazonium salt. | nih.gov |

| Iodination (Sandmeyer) | Use of optimized copper(I) catalyst | Can improve reaction efficiency and yield. | nih.gov |

| Iodination (Sandmeyer) | Controlled addition of reagents | Minimizes side reactions and decomposition. | nih.gov |

Purity Improvement and Isolation Techniques

The isolation and purification of this compound are critical to obtaining a product of high purity, which is essential for its subsequent use. The purification strategy will depend on the nature of the impurities present after the synthesis.

Following the synthesis, a typical workup procedure would involve quenching the reaction mixture, followed by extraction of the product into a suitable organic solvent. The organic phase would then be washed with an aqueous solution to remove any remaining acids, bases, or inorganic salts. google.com For instance, washing with a basic solution like sodium bicarbonate can neutralize any residual acid, while a wash with sodium thiosulfate (B1220275) can remove any excess iodine.

For the purification of halonicotinic acid esters, several techniques are commonly employed. google.com Flash chromatography over silica gel is a powerful method for separating the desired product from unreacted starting materials and byproducts. google.com The choice of the eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) is crucial for achieving good separation. google.com

Crystallization is another effective purification technique, particularly if the product is a solid at room temperature. This can be achieved by dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. For esters of nicotinic acid, crystallization from solvents like 2-propanol has been reported. nih.gov

Distillation under reduced pressure (vacuum distillation) is a suitable method for purifying liquid products with relatively high boiling points, as it allows for distillation at a lower temperature, thus preventing thermal decomposition. google.com

The table below summarizes common purification techniques applicable to this compound:

| Technique | Description | Applicability | Reference |

| Extraction and Washing | The product is partitioned between an organic solvent and an aqueous phase to remove water-soluble impurities. | Initial workup step for most syntheses. | google.com |

| Flash Chromatography | The compound is separated based on its differential adsorption onto a stationary phase (e.g., silica gel) as it is eluted with a mobile phase. | Effective for separating closely related compounds and achieving high purity. | google.com |

| Crystallization | The crude product is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals. | Suitable for solid products to remove soluble impurities. | nih.gov |

| Vacuum Distillation | The liquid product is purified by boiling under reduced pressure. | Ideal for purifying liquid compounds with high boiling points that may be thermally sensitive. | google.com |

Chemical Reactivity and Transformation of Ethyl 5 Iodo 2 Methylnicotinate

Transformations Involving the Iodine Substituent

The carbon-iodine bond in Ethyl 5-iodo-2-methylnicotinate is the primary site of reactivity, facilitating both nucleophilic substitution and metal-catalyzed cross-coupling reactions. The high polarizability and relatively low strength of the C-I bond, combined with the electron-withdrawing nature of the pyridine (B92270) nitrogen and the ester group, make the C5-position susceptible to a variety of synthetic manipulations.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. In the case of this compound, the pyridine nitrogen and the C3-ester group work in concert to decrease the electron density of the aromatic ring, thereby activating the C5-position for attack by nucleophiles. The reaction proceeds via an addition-elimination mechanism, involving the formation of a stabilized Meisenheimer-type intermediate.

The substitution of the iodine atom with various amine nucleophiles provides a direct route to 5-amino-2-methylnicotinate derivatives. This transformation typically requires heating in the presence of the amine, which can serve as both the nucleophile and, in some cases, the base. The reaction is driven by the formation of a new carbon-nitrogen bond. While specific studies on this compound are not prevalent, the general reactivity pattern for activated aryl halides suggests that a range of primary and secondary amines can be employed. wikipedia.orgorganic-chemistry.org The conditions can be tailored by using an external base or by conducting the reaction in a suitable high-boiling point solvent.

Table 1: Representative Conditions for SNAr with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Piperidine (B6355638) | K₂CO₃ | DMSO | 100-120 |

| Morpholine | N/A (reflux) | Morpholine | 129 |

| Aniline | NaH | DMF | 80-100 |

Note: The conditions in this table are representative for SNAr reactions on activated iodo-heterocycles and may require optimization for this compound.

Analogous to amination, the reaction with thiol nucleophiles allows for the synthesis of 5-thioether derivatives. Thiolates, which are potent sulfur nucleophiles, readily displace the iodide from the activated pyridine ring. These reactions are often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the thiol and generate the more nucleophilic thiolate anion. The resulting aryl thioethers are valuable intermediates in medicinal chemistry and materials science.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for C-C and C-heteroatom bond formation, and aryl iodides are among the most reactive coupling partners. This compound is an ideal substrate for these transformations due to the high reactivity of the C-I bond in the oxidative addition step of the catalytic cycle. libretexts.orgharvard.edu

The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organohalide, is a widely used method for constructing biaryl structures. libretexts.org this compound can be coupled with a variety of aryl- or heteroaryl-boronic acids or their corresponding boronate esters to yield 5-aryl-2-methylnicotinate derivatives. researchgate.net The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst, and requires a base to facilitate the transmetalation step. harvard.eduresearchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be adapted for a wide range of substrates. harvard.edu

The general mechanism involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to release the final product and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Boronic Acid | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | N/A | Na₂CO₃ | DME/H₂O | 90 |

| Thiophene-2-boronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 |

Note: This table presents common conditions for Suzuki-Miyaura reactions involving aryl iodides. Optimization is often necessary for specific substrate combinations.

Beyond the Suzuki-Miyaura reaction, the iodine substituent of this compound enables its participation in a host of other palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction provides a powerful alternative to classical SNAr for the formation of C-N bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a specialized phosphine (B1218219) ligand. organic-chemistry.org This method offers broad substrate scope and functional group tolerance, allowing for the synthesis of a diverse array of 5-amino-2-methylnicotinate derivatives under relatively mild conditions.

Sonogashira Coupling: To introduce an alkyne moiety at the C5-position, the Sonogashira coupling is the reaction of choice. wikipedia.org It couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine (B128534) or diisopropylamine. libretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new C-C bond, yielding a 5-alkenyl-2-methylnicotinate derivative. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. It is a highly valuable method for the stereoselective synthesis of substituted alkenes.

Table 3: Overview of Other Cross-Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N |

Reductive Dehalogenation Processes

The carbon-iodine bond in this compound is a key site for chemical modification. One of the fundamental transformations it can undergo is reductive dehalogenation, which involves the removal of the iodine atom and its replacement with a hydrogen atom. This process is typically achieved using various reducing agents, often in the presence of a catalyst.

Catalytic hydrodehalogenation is a common method for the reductive cleavage of carbon-halogen bonds. This process generally involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The hydrogen source can be molecular hydrogen (H₂), or a transfer hydrogenation reagent like formic acid or ammonium (B1175870) formate. For instance, the hydrodeiodination of iodomethyl groups can be chemoselectively achieved using palladium on charcoal with molecular hydrogen in the presence of a base like N,N-diisopropylethylamine. thieme-connect.de This method is often mild enough to be compatible with other functional groups that might be sensitive to reduction.

Table 1: Illustrative Conditions for Reductive Dehalogenation

| Reactant | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Aryl Iodide | Pd/C, H₂, Base (e.g., Et₃N), Solvent (e.g., MeOH, THF), rt | Aryl-H | General method for hydrodehalogenation. |

Reactivity of the Ester Moiety

The ethyl ester group in this compound is susceptible to a variety of nucleophilic acyl substitution reactions, including hydrolysis, transesterification, amidation, and reduction.

In the presence of a strong acid catalyst and an excess of water, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-iodo-2-methylnicotinic acid. libretexts.orgchemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used. libretexts.orgchemguide.co.uk The process involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule. youtube.com

Reaction Scheme: Acid-Catalyzed Ester Hydrolysis

This compound + H₂O ⇌ (H⁺ catalyst) ⇌ 5-iodo-2-methylnicotinic acid + Ethanol (B145695)

Basic hydrolysis, also known as saponification, is another common method to convert the ester to the corresponding carboxylate salt. masterorganicchemistry.comchemistrysteps.com This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgchemguide.co.uk Unlike acidic hydrolysis, this reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. masterorganicchemistry.comchemistrysteps.com Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. chemguide.co.uk

Reaction Scheme: Base-Catalyzed Ester Hydrolysis

this compound + NaOH(aq) → Sodium 5-iodo-2-methylnicotinate + Ethanol

Sodium 5-iodo-2-methylnicotinate + H⁺(aq) → 5-iodo-2-methylnicotinic acid + Na⁺(aq)

A study on the hydrolysis of various esters demonstrated that the reaction can be effectively carried out using a system of t-butylamine, water, and methanol (B129727), with the addition of lithium bromide accelerating the reaction rate. amelica.org

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In acid-catalyzed transesterification, the mechanism is similar to that of acidic hydrolysis, with an alcohol acting as the nucleophile instead of water. youtube.com To ensure a high yield of the desired product, the alcohol reactant is often used as the solvent. youtube.com

Base-catalyzed transesterification is typically achieved by using an alkoxide base corresponding to the alcohol being introduced. masterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

Table 2: General Conditions for Transesterification

| Catalyst | Reagents and Conditions | Product |

|---|---|---|

| Acid (e.g., H₂SO₄) | Excess of new alcohol (R'-OH), Heat | New ester (R'-O-C=O) |

The ester group can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This amidation reaction often requires heating and can be catalyzed by certain Lewis acids or proceed via activation of the ester. google.comucl.ac.ukresearchgate.net For example, a patent describes the treatment of crude ethyl nicotinate (B505614) with concentrated ammonium hydroxide to form nicotinamide. google.com

The ester can also be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. youtube.com The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by reduction of the intermediate aldehyde.

Table 3: Amidation and Reduction of Esters

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Amidation | Amine (R'NH₂ or R'₂NH), Heat | N-substituted amide |

Modifications of the Pyridine Ring System

The iodine atom at the 5-position of the pyridine ring provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing a wide range of substituents onto the pyridine ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-pyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. chegg.comyoutube.com This method is widely used to form new carbon-carbon bonds. A method for the synthesis of ethyl nicotinate-5-boronic acid pinacol (B44631) ester has been described, which can then be used in Suzuki couplings to prepare C2-C5 heteroarylnicotinates. researchgate.net

Heck Reaction: The Heck reaction couples the iodo-pyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.comfrontiersin.org This reaction is an effective method for the vinylation of aryl halides.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the iodo-pyridine and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This is a reliable method for the synthesis of arylalkynes. The reaction can be carried out under mild conditions, sometimes even in aqueous media. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the iodo-pyridine with an amine in the presence of a base. wikipedia.orgyoutube.com This reaction is a powerful tool for the synthesis of N-aryl amines and can be applied to a wide range of amine and aryl halide substrates. wikipedia.org Nickel-catalyzed versions of this reaction have also been developed. acs.org

Table 4: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Base System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | 5-Aryl/vinyl-2-methylnicotinate |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 5-Alkenyl-2-methylnicotinate |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₂NH) | 5-Alkynyl-2-methylnicotinate |

Oxidation Reactions (e.g., with potassium permanganate)

The oxidation of alkyl side chains on aromatic rings is a common transformation, and the methyl group of this compound is susceptible to such reactions. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting alkylbenzenes to benzoic acids. mdpi.comresearchgate.net In the context of pyridine derivatives, the methyl group at the 2-position (α-picoline) can be oxidized to a carboxylic acid. wikipedia.orgchemicalbook.com

| Reaction | Reagent | Typical Conditions | Expected Product |

| Oxidation of C2-Methyl Group | Potassium Permanganate (KMnO₄) | Alkaline solution, heat | 5-Iodopyridine-2,3-dicarboxylic acid |

Reduction of the Pyridine Nucleus

The reduction of the pyridine ring to a piperidine ring is a fundamental transformation. This can typically be achieved through catalytic hydrogenation using reagents like H₂ over platinum or palladium catalysts, or via dissolving metal reductions. For this compound, the complete reduction of the aromatic nucleus would yield ethyl 5-iodo-2-methylpiperidine-3-carboxylate.

However, the selective reduction of the pyridine ring in this molecule presents a significant challenge due to the presence of the iodo substituent. Halogen substituents on aromatic rings are highly susceptible to hydrogenolysis (cleavage of the carbon-halogen bond) under catalytic hydrogenation conditions. Therefore, attempting to reduce the pyridine ring with standard catalysts like Pd/C or PtO₂ would likely result in the concurrent removal of the iodine atom, leading to a deiodinated piperidine derivative.

| Reaction | Reagent | Expected Product | Potential Side Reaction |

| Pyridine Ring Reduction | Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | Ethyl 2-methylpiperidine-3-carboxylate | Deiodination (loss of iodine) |

| Pyridine Ring Reduction | Reagents avoiding hydrogenolysis | Ethyl 5-iodo-2-methylpiperidine-3-carboxylate | Reaction may not proceed or require specific, non-standard conditions |

Electrophilic Aromatic Substitution (excluding halogenation)

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which significantly deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). masterorganicchemistry.com Any such reaction requires harsh conditions and is generally disfavored. The reactivity of the ring in this compound is further modulated by its substituents.

The directing effects of the existing groups are as follows:

Pyridine Nitrogen : Strongly deactivating; directs incoming electrophiles to the meta-position (C3 and C5).

C2-Methyl group : Activating; directs ortho and para (to C3 and C6).

C3-Ethyl carboxylate group : Deactivating; directs meta (to C5).

C5-Iodo group : Deactivating; directs ortho and para (to C4 and C6).

The two available positions for substitution are C4 and C6.

Substitution at C4 : This position is influenced by the ortho-directing iodo group and is meta to the methyl group.

Substitution at C6 : This position is influenced by the para-directing methyl group and the ortho-directing iodo group.

Considering these factors, the pyridine ring in this compound is severely deactivated. The combined electron-withdrawing effects of the ring nitrogen, the C3-ester, and the C5-iodo group make reactions like nitration (using HNO₃/H₂SO₄) and sulfonation (using SO₃/H₂SO₄) extremely difficult. masterorganicchemistry.comyoutube.com

Furthermore, Friedel-Crafts alkylation and acylation reactions are not feasible with pyridine and its derivatives. The Lewis acid catalyst (e.g., AlCl₃) required for these reactions acts as a Lewis base and coordinates strongly with the lone pair of electrons on the pyridine nitrogen atom. masterorganicchemistry.com This forms a pyridinium (B92312) salt, which further deactivates the ring to an extent that prevents the electrophilic substitution from occurring.

| Position | Activating/Deactivating Influences | Directing Influences | Feasibility of EAS |

| C4 | Deactivated (by N, Iodo, Ester) | Ortho to Iodo | Highly Unlikely |

| C6 | Deactivated (by N, Iodo, Ester), Activated (by Methyl) | Para to Methyl, Ortho to Iodo | Highly Unlikely due to steric hindrance and overall deactivation |

Reactivity of the Methyl Group at C2

The methyl group at the C2-position of a pyridine ring exhibits notable acidity, a characteristic not seen in toluene. The protons on this methyl group are acidic because the negative charge of the resulting carbanion (a pyridylmethanide) is stabilized by delocalization onto the electronegative nitrogen atom of the ring.

In this compound, this acidity is further enhanced by the electron-withdrawing effects of the ethyl carboxylate group at C3 and the iodo group at C5. mdpi.com This increased acidity makes the C2-methyl group a prime site for base-catalyzed reactions.

A key transformation involving this acidic methyl group is the condensation reaction with aldehydes, such as benzaldehyde, in a process analogous to the Knoevenagel condensation. researchgate.net Treatment with a base will deprotonate the methyl group to form a nucleophilic carbanion. This carbanion can then attack the electrophilic carbonyl carbon of an aldehyde. The subsequent dehydration of the resulting alcohol intermediate yields a 2-styrylpyridine (B8765038) derivative.

| Reaction | Reagents | Intermediate | Final Product |

| Condensation | 1. Base (e.g., piperidine, NaH) 2. Aldehyde (e.g., Benzaldehyde) | Pyridylmethanide anion, Aldol-type adduct | Ethyl 5-iodo-2-(2-phenylvinyl)nicotinate |

This reaction provides a valuable method for elaborating the structure of this compound by forming a new carbon-carbon double bond at the C2-position.

Derivatives and Their Applications in Organic Synthesis

Design and Synthesis of Novel Nicotinate (B505614) Derivatives

The versatility of the nicotinate scaffold allows for extensive chemical modification. Synthetic strategies are often aimed at altering the electronic properties and steric profile of the pyridine (B92270) ring or at introducing new reactive handles for further elaboration.

Modifications to the pyridine core of nicotinate derivatives are fundamental to creating new chemical entities. The synthesis of the core 2-methyl-5-substituted pyridine structure can be achieved through various condensation reactions. For instance, 5-Ethyl-2-methylpyridine is produced industrially by the condensation of paraldehyde (B1678423) (a trimer of acetaldehyde) with ammonia (B1221849). wikipedia.org This substituted pyridine can then be oxidized, for example with nitric acid, to yield nicotinic acid derivatives. wikipedia.org

Another approach involves multicomponent reactions, which allow for the rapid assembly of highly functionalized pyridine rings. Zirconocene-mediated multicomponent reactions, for example, can be used to synthesize 5-azaindoles (a related heterocyclic core) with multiple, distinct substituents by combining a diyne with several nitrile components. researchgate.net These methods highlight the modularity in constructing complex pyridine-based structures from simpler precursors.

The introduction of a wide range of functional groups onto the nicotinate framework is key to developing new derivatives with specific applications. The ester group of ethyl nicotinate itself can be modified. For example, it can undergo transesterification with different alcohols or be converted to an amide by reaction with an amine. A more reactive intermediate, such as an acid chloride, is often prepared to facilitate these transformations. The reaction of a pyridinecarboxylic acid with thionyl chloride (SOCl₂) can generate the corresponding acyl chloride hydrochloride, which readily reacts with nucleophiles like phenols or amines. nih.gov

The pyridine ring can also be functionalized directly. Halogenation is a common strategy, as the resulting halopyridines are versatile precursors for cross-coupling reactions. The iodine atom in a compound like Ethyl 5-iodo-2-methylnicotinate serves as a highly effective handle for introducing new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for this purpose. researchgate.net Similarly, copper-catalyzed reactions can be used to couple iodo-aromatic compounds with amides and alcohols. researchgate.net

Another method for functionalization is the conversion of a halogenated pyridine into a pyridinylboronic acid or ester. This is often achieved through a halogen-metal exchange followed by borylation or via a palladium-catalyzed cross-coupling of the halopyridine with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂Pin₂). researchgate.net The resulting boronic ester is a stable and versatile intermediate for subsequent Suzuki couplings.

Interactive Table: Functionalization Reactions for Nicotinate Derivatives

| Reaction Type | Reagents/Catalysts | Functional Group Introduced | Reference |

| Acyl Chloride Formation | SOCl₂, DMF (cat.) | -COCl | nih.gov |

| Esterification (Active) | DCC, N-hydroxysuccinimide | -COON(COCH₂)₂ | nih.gov |

| Suzuki Coupling | Pd Catalyst, Base, Boronic Acid/Ester | Aryl, Heteroaryl, Alkyl | researchgate.net |

| Copper-Catalyzed N-Arylation | CuI, Ligand, Amine/Amide | -NR₂, -NHCOR | researchgate.net |

| Borylation | Pd Catalyst, B₂Pin₂ | -B(OR)₂ | researchgate.net |

This compound as a Versatile Intermediate

This compound (CAS 847026-73-7) is a particularly valuable building block in organic synthesis. bldpharm.com Its structure combines three key features: an ester group that can be hydrolyzed or converted into other functionalities, a methyl group at the 2-position that influences the ring's electronics and sterics, and an iodine atom at the 5-position that serves as a prime site for substitution and cross-coupling reactions.

The reactivity of the carbon-iodine bond makes this compound an excellent starting material for constructing more complex, fused heterocyclic systems. Through intramolecular cyclization reactions or multi-step sequences involving intermolecular coupling followed by cyclization, a variety of bicyclic and polycyclic aromatic systems containing a pyridine ring can be synthesized. For example, a Sonogashira coupling to introduce an alkyne, followed by a cyclization step, could lead to the formation of furo[3,2-b]pyridines or related scaffolds. The ability to perform selective cross-coupling reactions at the 5-position provides a reliable route to elaborate the molecular structure, which is a cornerstone of modern synthetic chemistry.

The generation of polysubstituted pyridines is a major focus of synthetic chemistry due to their prevalence in pharmaceuticals and agrochemicals. This compound is an ideal precursor for creating such compounds. The iodine atom can be replaced by a wide variety of substituents using transition-metal-catalyzed cross-coupling reactions.

For example, a Suzuki coupling reaction can introduce aryl or heteroaryl groups at the 5-position. A Heck reaction could install an alkene, while a Sonogashira coupling would introduce an alkyne. Furthermore, Buchwald-Hartwig amination could be used to form a carbon-nitrogen bond, introducing an amine functionality. Following these transformations, the ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol, further increasing the molecular diversity achievable from this single intermediate.

Interactive Table: Potential Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Metal Catalyst (Typical) | Resulting Substituent at C5 |

| Suzuki | R-B(OH)₂ | Palladium | Aryl, Heteroaryl, Alkyl |

| Heck | Alkene | Palladium | Alkenyl |

| Sonogashira | Terminal Alkyne | Palladium/Copper | Alkynyl |

| Buchwald-Hartwig | Amine (R₂NH) | Palladium | Amino (-NR₂) |

| Stille | Organostannane (R-SnBu₃) | Palladium | Aryl, Vinyl, Alkyl |

| Negishi | Organozinc (R-ZnCl) | Palladium | Aryl, Vinyl, Alkyl |

Given its utility as a functionalized building block, this compound is an intermediate in the synthesis of various specialty chemicals. Closely related compounds like 5-Ethyl-2-methylpyridine are precursors to nicotinic acid (Vitamin B3). wikipedia.org Other nicotinate derivatives are key intermediates in the production of modern insecticides. researchgate.net The structural motifs present in this compound are found in a range of biologically active molecules. Its role as a versatile intermediate allows synthetic chemists to efficiently construct complex molecular targets, including active pharmaceutical ingredients (APIs), agrochemicals, and materials for electronic applications, by leveraging the established and reliable chemistry of its functional groups. For instance, related ethyl 2-methylnicotinate structures are used in preparing various amino esters for further research. medchemexpress.comfishersci.com

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Ethyl 5-iodo-2-methylnicotinate is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature two doublets for the pyridine (B92270) ring protons, H-4 and H-6. Due to the deshielding effect of the adjacent iodine atom, the signal for H-6 would likely appear at a higher chemical shift (further downfield) than H-4. The ethyl ester group would give rise to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern resulting from spin-spin coupling. The methyl group at the 2-position of the pyridine ring would appear as a singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-4 | 8.2 - 8.4 | d |

| H-6 | 8.7 - 8.9 | d |

| -OCH2CH3 | 4.3 - 4.5 | q |

| Ring-CH3 | 2.6 - 2.8 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms. The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the iodine (C-5) would be significantly shifted downfield. The carbonyl carbon of the ester group would also have a characteristic downfield chemical shift.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 158 - 162 |

| C-3 | 135 - 139 |

| C-4 | 145 - 149 |

| C-5 | 95 - 100 |

| C-6 | 152 - 156 |

| C=O | 164 - 168 |

| -OCH2CH3 | 61 - 65 |

| Ring-CH3 | 22 - 26 |

Two-Dimensional NMR Techniques (HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial. An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is invaluable for establishing the connectivity of the molecular fragments, such as the position of the iodo, methyl, and ethyl nicotinate (B505614) groups on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of this compound with high precision. This data allows for the calculation of the molecular formula, confirming the presence of iodine and distinguishing it from other potential elemental compositions. The expected exact mass would be calculated based on the most abundant isotopes of each element (C9H10INO2).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode ESI-MS, the compound would likely be observed as the protonated molecule, [M+H]⁺. The mass spectrum would show a prominent peak corresponding to the mass of the molecule plus the mass of a proton. This technique would confirm the molecular weight of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and providing a molecular fingerprint.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. The spectrum is a composite of vibrations from the substituted pyridine ring, the ethyl ester group, the methyl group, and the carbon-iodine bond.

C-H Stretching: Absorptions for aromatic C-H stretching on the pyridine ring are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups typically appear in the 2850-2980 cm⁻¹ region. docbrown.info

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1700-1730 cm⁻¹. researchgate.net

C=C and C=N Stretching: The pyridine ring exhibits several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.netacs.org

C-O Stretching: The C-O stretching of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region. docbrown.info

C-I Stretching: The carbon-iodine bond stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range. docbrown.info

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2850 - 2980 | C-H Stretch | Ethyl, Methyl |

| ~1715 | C=O Stretch | Ester |

| ~1400 - 1600 | C=C, C=N Stretch | Pyridine Ring |

| ~1100 - 1300 | C-O Stretch | Ester |

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and vibrations of the molecular backbone. For this compound, Raman spectroscopy would be effective in characterizing the pyridine ring and the C-I bond.

Resonance Raman studies on iodine in various solutions show that overtone progressions of the stretching vibration can be observed. uoa.gr In iodine-containing compounds, characteristic Raman signals can be detected. For instance, iodate (B108269) compounds often show strong vibrations in the 650-850 cm⁻¹ region. researchgate.net The charge transfer between iodine and other molecules, such as carbon nanotubes, can also be effectively studied using Raman spectroscopy, which detects poly-iodine anions. aps.org The Raman spectrum would likely show a strong signal for the symmetric breathing mode of the pyridine ring, and the C-I stretching vibration would also be Raman active.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) analysis, if a suitable single crystal of this compound can be grown, would provide precise information on its molecular geometry in the solid state. nih.govmdpi.com This technique determines bond lengths, bond angles, and torsion angles with high precision.

Studies on other substituted pyridine derivatives have revealed detailed structural features. researchgate.net For example, the analysis of related pyrazole (B372694) carboxylate esters has confirmed their molecular structure, including the planarity of the ring systems and the conformation of the ester group. researchgate.net A study on an iron(II) complex with 4-ethylpyridine (B106801) confirmed an octahedral geometry around the central metal ion. researchgate.net For this compound, SCXRD would reveal how the molecules pack in the crystal lattice, dictated by intermolecular forces such as hydrogen bonds and halogen bonds. mdpi.com

When single crystals are not available, Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline material. libretexts.orgnih.gov PXRD provides a diffraction pattern that is a fingerprint of the crystalline phase (or phases) present in the sample. libretexts.org

The technique works by directing X-rays at a powdered sample and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). youtube.com According to Bragg's Law, constructive interference occurs at specific angles, producing peaks in the diffraction pattern. youtube.com These peaks correspond to the spacing between different planes of atoms in the crystal lattice. libretexts.org While PXRD does not provide the detailed atomic coordinates that SCXRD does, it is crucial for identifying the crystal system, determining lattice parameters, and assessing the purity of a crystalline solid. nih.govacs.org

Spectroscopic Analysis of Reaction Kinetics and Mechanisms

The elucidation of reaction kinetics and mechanistic pathways is fundamental to optimizing synthetic protocols and understanding the intrinsic reactivity of a molecule. For this compound, spectroscopic techniques are invaluable tools for monitoring the progress of its transformations, particularly in widely employed palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These in-situ (in the reaction mixture) monitoring techniques provide real-time data on the concentrations of reactants, intermediates, and products, which is crucial for a comprehensive kinetic analysis.

Detailed kinetic studies often involve systematic variation of reaction parameters, including substrate and catalyst concentrations, temperature, and ligand identity, while monitoring the reaction profile using a suitable spectroscopic method. The data obtained from such studies allow for the determination of reaction orders with respect to each component, activation energies, and the identification of the rate-determining step of the catalytic cycle.

In-situ Spectroscopic Monitoring Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful techniques for kinetic analysis, provided the reaction times are sufficiently long to acquire time-resolved spectra. By integrating the signals corresponding to the starting material (this compound) and the product, their relative concentrations can be determined throughout the course of the reaction. For instance, in a Suzuki-Miyaura coupling, the disappearance of the proton signals of the nicotinic ester and the appearance of new signals corresponding to the coupled product can be tracked over time. This method offers detailed structural information about the species in solution. However, challenges can arise from the presence of paramagnetic species, which can lead to signal broadening. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is well-suited for monitoring reactions that involve a significant change in the chromophores of the reacting species. The extended conjugation in the products of cross-coupling reactions often leads to a distinct UV-Vis spectrum compared to the reactants. By monitoring the change in absorbance at a specific wavelength, the reaction progress can be followed continuously. This method is particularly useful for rapid reactions and for determining initial reaction rates.

Infrared (IR) Spectroscopy: Techniques such as ReactIR allow for the in-situ monitoring of changes in vibrational modes of functional groups. For example, the C-I stretching frequency of this compound can be monitored to track its consumption. Similarly, the formation of new bonds in the product can give rise to characteristic IR bands. This technique is advantageous as it can be applied to a wide range of reaction media and conditions.

Mass Spectrometry (MS): While not a primary tool for kinetic analysis, electrospray ionization mass spectrometry (ESI-MS) is instrumental in identifying transient catalytic intermediates. uvic.ca By analyzing aliquots of the reaction mixture at different time points, it is possible to detect key species in the catalytic cycle, such as oxidative addition products or transmetalation intermediates, providing crucial insights into the reaction mechanism. uvic.ca

Kinetic Profile of a Hypothetical Suzuki-Miyaura Coupling:

To illustrate the application of these techniques, consider a hypothetical kinetic study of the Suzuki-Miyaura coupling of this compound with a boronic acid, catalyzed by a palladium complex. The reaction progress could be monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

The data from such an experiment could be used to plot the concentration of this compound versus time. The initial rate of the reaction can be determined from the slope of this curve at t=0. By performing a series of experiments where the initial concentration of each reactant is varied independently, the reaction order with respect to each component can be determined.

For many palladium-catalyzed cross-coupling reactions, the rate-determining step can be oxidative addition, transmetalation, or reductive elimination, depending on the specific substrates, catalyst, and reaction conditions. wildlife-biodiversity.com For aryl iodides, oxidative addition is generally a fast step. researchgate.net

Below is a representative data table for a kinetic study of a hypothetical Suzuki-Miyaura reaction involving this compound.

| Entry | [this compound] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.10 | 0.15 | 1 | 1.2 x 10⁻⁴ |

| 2 | 0.20 | 0.15 | 1 | 2.5 x 10⁻⁴ |

| 3 | 0.10 | 0.30 | 1 | 1.3 x 10⁻⁴ |

| 4 | 0.10 | 0.15 | 2 | 2.3 x 10⁻⁴ |

From this hypothetical data, one could infer that the reaction is first order with respect to this compound and the palladium catalyst, and zero order with respect to the boronic acid. This would suggest that the oxidative addition of this compound to the palladium catalyst is the rate-determining step in this particular system.

By combining the results from kinetic experiments with the identification of intermediates through techniques like ESI-MS and computational studies, a detailed reaction mechanism can be proposed. This comprehensive understanding is essential for the rational design of more efficient and selective catalytic systems for the functionalization of this compound and related heterocyclic compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, orbital energies, and reactivity indicators.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could provide a higher level of theoretical accuracy for properties of Ethyl 5-iodo-2-methylnicotinate. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) would offer a more rigorous analysis of its molecular properties.

Molecular Modeling and Dynamics Simulations

These methods are used to study the physical movements and interactions of atoms and molecules over time.

Conformational Analysis and Torsional Barriers

A conformational analysis would identify the different spatial arrangements (conformers) of the ethyl ester group relative to the pyridine (B92270) ring. The rotation around the C-O and C-C single bonds would be of particular interest, and calculations would determine the energy barriers for these rotations.

Intermolecular Interactions and Hydrogen Bonding

Simulations could predict how molecules of this compound interact with each other in a condensed phase. This would involve analyzing potential hydrogen bonding (though the primary structure lacks strong hydrogen bond donors), as well as van der Waals forces and halogen bonding, where the iodine atom could act as a halogen bond donor.

Computational Design of New Nicotinate (B505614) Derivatives

The in silico design of novel nicotinate derivatives is a crucial step in modern drug discovery, enabling the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles. Computational approaches, including homology modeling, molecular docking, and quantitative structure-activity relationship (QSAR) studies, have been instrumental in exploring the chemical space around the nicotinate scaffold. These methods provide deep insights into ligand-receptor interactions and guide the synthesis of new chemical entities.

One of the primary applications of computational design for nicotinate derivatives has been in the development of agonists for the nicotinic acid receptor GPR109A. nih.gov Researchers have successfully constructed homology models of this receptor, often using the X-ray crystal structure of a related protein like bovine rhodopsin as a template. nih.gov By docking known ligands or high-throughput screening hits into the modeled binding pocket, scientists can identify key interactions and propose modifications to enhance binding affinity and functional activity. nih.gov For instance, analysis of the binding pocket might suggest that introducing a larger hydrophobic group or a polar tail could lead to more favorable interactions with the receptor. nih.gov This strategy of molecular modeling-aided design has led to the synthesis of new nicotinate analogs with significantly improved potency. nih.gov

Another significant area of research is the design of nicotinate derivatives as potential anticancer agents. A notable study focused on the design and synthesis of novel nicotinic acid-based compounds with inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov Molecular docking simulations of these newly designed compounds into the ATP-binding site of VEGFR-2 have been used to predict their binding modes and affinities. nih.gov These studies often compare the predicted interactions with those of known inhibitors, such as sorafenib, to validate the docking protocol and guide the design of new derivatives with potentially superior inhibitory profiles. nih.gov The insights from these docking studies, combined with in vitro testing, have led to the identification of compounds with potent VEGFR-2 inhibition. nih.gov

Quantitative structure-activity relationship (QSAR) analysis represents another powerful computational tool in the design of novel nicotinate derivatives. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For example, a QSAR study on substituted 2-pyridinyl guanidines as inhibitors of urokinase-type plasminogen activator (uPA) revealed that factors such as molecular shape, flexibility, and the presence of halogen atoms were crucial for inhibitory activity in one series of compounds. nih.gov For a different series, molecular lipophilicity and the spatial arrangement of bulky substituents were found to be more critical. nih.gov Such models provide predictive power for the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

The following table summarizes the findings from a study on novel nicotinic acid derivatives designed as VEGFR-2 inhibitors. nih.gov

| Compound | Cytotoxic Activity (IC50 in µM) vs. HCT-15 | Cytotoxic Activity (IC50 in µM) vs. PC-3 | VEGFR-2 Inhibition (IC50 in µM) |

| Compound 5b | >100 | >100 | 0.112 |

| Compound 5c | 10.2 | 12.3 | 0.068 |

| Sorafenib | 3.9 | 5.2 | 0.045 |

| Doxorubicin | 21.7 | 25.4 | - |

| IC50: The concentration of a drug that is required for 50% inhibition in vitro. |

The data indicates that while compound 5c shows less cytotoxic activity compared to the standard chemotherapeutic drug Doxorubicin against the HCT-15 and PC-3 cancer cell lines, it exhibits potent and selective inhibition of the VEGFR-2 enzyme, comparable to the known inhibitor Sorafenib. nih.gov

Furthermore, Density Functional Theory (DFT) calculations are employed to understand the electronic properties of designed molecules, which can influence their reactivity and binding affinity. researchgate.netnih.gov These quantum mechanical methods can provide insights into the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are important for predicting how a molecule will interact with its biological target. rsc.org

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies for Halogenated Nicotinates

The chemical industry's shift towards green chemistry is a paramount driver of innovation in synthetic organic chemistry. nih.gov Traditional methods for producing halogenated aromatics often rely on harsh conditions and hazardous reagents. Future research is intensely focused on developing more environmentally benign and sustainable routes to Ethyl 5-iodo-2-methylnicotinate and related compounds.

Key areas of development include:

Biocatalysis : The use of enzymes or whole-cell systems to perform chemical transformations offers high selectivity under mild conditions. mdpi.comfrontiersin.org Research into nitrilase enzymes, which can convert cyanopyridines to nicotinic acids, is particularly promising. frontiersin.org Future work will likely involve engineering robust biocatalysts that can efficiently handle halogenated substrates and tolerate organic solvents, paving the way for enzymatic synthesis of nicotinic acid precursors. frontiersin.org

Mechanochemistry : Solvent-free reaction conditions represent a significant step forward in green synthesis. mdpi.com Mechanochemical methods, such as ball milling or grinding, have been shown to facilitate the iodination of pyrimidine (B1678525) derivatives efficiently without the need for bulk solvents. mdpi.com Applying these techniques to the synthesis of halogenated nicotinates could drastically reduce chemical waste and energy consumption.

Greener Reagents and Catalysts : The development of solid, recyclable halogenating agents is a key objective. A patented method for synthesizing 5-halogenated nicotinic acid highlights the use of a solid halogenated reagent, which simplifies purification and reduces byproducts under milder conditions than traditional approaches. google.com Furthermore, the move away from precious metal catalysts (like palladium) towards more abundant and less toxic alternatives such as iron, copper, and nickel is a critical trend in sustainable cross-coupling reactions. mdpi.com

Table 1: Comparison of Conventional vs. Emerging Green Synthesis Approaches

| Feature | Conventional Methods | Emerging Green Methodologies |

|---|---|---|

| Reagents | Often involve hazardous materials like nitric acid. nih.gov | Use of solid halogenating agents, biocatalysts. frontiersin.orggoogle.com |

| Solvents | High volumes of organic solvents. | Solvent-free (mechanochemistry) or aqueous media (biocatalysis). mdpi.commdpi.com |

| Conditions | Often require high temperatures and pressures. google.com | Mild reaction conditions (room temperature, atmospheric pressure). frontiersin.org |

| Byproducts | Can generate significant and difficult-to-manage waste. nih.gov | Minimal byproducts (e.g., water in some enzymatic processes). nih.gov |

| Efficiency | May have lower atom economy. | High atom economy and selectivity. nih.gov |

Exploration of Novel Chemical Transformations and Catalytic Reactions

The carbon-iodine bond in this compound is a versatile functional handle for a wide array of chemical transformations, making it an ideal substrate for exploring novel catalytic systems. Future research will focus on expanding the synthetic utility of this and related iodo-pyridines.